1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide
Description
1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with difluoromethoxy and ethylphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
Molecular Formula |
C18H16F2N4O2 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H16F2N4O2/c1-2-12-4-3-5-13(10-12)22-17(25)16-21-11-24(23-16)14-6-8-15(9-7-14)26-18(19)20/h3-11,18H,2H2,1H3,(H,22,25) |
InChI Key |
CCBWHOCHMNSXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium azide) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-[4-(difluoromethoxy)phenyl]-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Differing in the position and type of substituents on the triazole ring.
1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Featuring a methyl group on the triazole ring.
1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Having a different triazole ring structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
